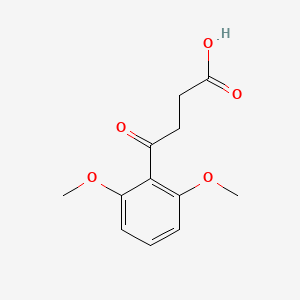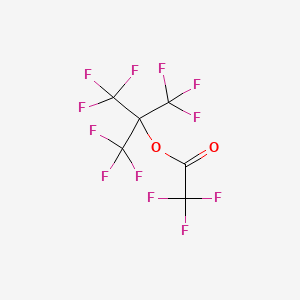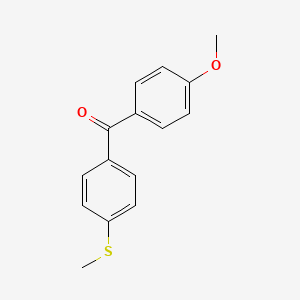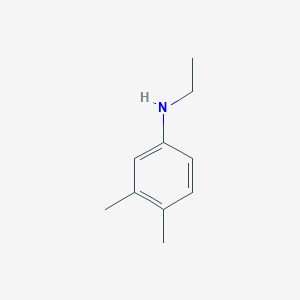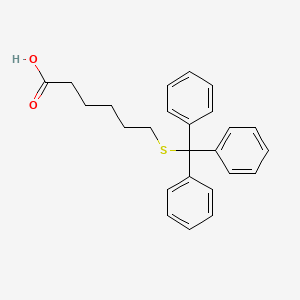
2-(1H-Imidazol-2-ylmethyl)-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "2-(1H-Imidazol-2-ylmethyl)-1H-isoindole-1,3(2H)-dione" is a multifunctionalized isoindole derivative that has been the subject of various studies due to its potential biological properties and applications in medicinal chemistry. The compound features an imidazole ring, which is known for its presence in many biologically active molecules, fused to an isoindole-1,3-dione framework, which adds to its complexity and potential for diverse reactivity and interactions .
Synthesis Analysis
The synthesis of related isoindole-1,3-dione derivatives has been achieved through various methods. One approach involves the hexadehydro-Diels–Alder domino reaction, which allows the formation of fused multifunctionalized isoindole-1,3-diones by reacting substituted tetraynes with imidazole derivatives. This method results in the formation of three new carbon-carbon bonds and two new carbon-aryl-oxygen bonds through intramolecular cyclization and intermolecular coupling oxidation reactions . Another synthesis route for similar compounds includes the preparation of N-[(1H-heteroaryl)alkyl]-1H-isoindole-1,3(2H)-diones, which have shown promising biological activities such as thromboxane synthetase inhibition and antihypertensive effects .
Molecular Structure Analysis
The molecular structure of isoindole-1,3-dione derivatives is characterized by the presence of an imidazole ring fused to the isoindole-1,3-dione moiety. The stereochemistry and the substituents on the molecule can significantly influence its biological activity and physical properties. For instance, the synthesis of chiral 1-(arylamino)imidazo[2,1-a]isoindole-2,5-diones has been reported to be diastereoselective, providing access to the nitrogenated tricyclic core with a relative trans stereochemistry . Additionally, the synthesis of 1H-imidazo[2,1-a]isoindole-2,5(3H,9bH)-diones has been achieved with high stereoselectivities, indicating the importance of molecular structure in the synthesis and potential applications of these compounds .
Chemical Reactions Analysis
Isoindole-1,3-dione derivatives participate in various chemical reactions, which can be utilized to further modify the structure and enhance the compound's properties. For example, the reaction of nitromethane with aryl isocyanates in the presence of triethylamine leads to the formation of 1,3-diaryl-5-(hydroxyimino)imidazolidine-2,4-diones . Moreover, the oxidation of certain indeno[1,2-d]imidazol-8(3H)-ones results in the formation of 3-(alkyl/benzylthio)-9b-hydroxy-1H-imidazo[5,1-a]isoindole-1,5(9bH)-dione derivatives . These reactions demonstrate the versatility of isoindole-1,3-dione derivatives in chemical synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of isoindole-1,3-dione derivatives are influenced by their molecular structure. The presence of different substituents can affect the compound's solubility, stability, and reactivity. For instance, the synthesis of new hexahydro-1H-isoindole-1,3(2H)-dione derivatives from 2-ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione has been developed, which includes the formation of amino and triazole derivatives, indicating the potential for diverse reactivity and applications . Additionally, the synthesis and structural exploration of racemic-3-isobutyl-5-phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione have provided insights into the compound's stability and electronic properties, as confirmed by X-ray diffraction and DFT calculations .
Scientific Research Applications
Synthesis and Structural Analysis
- The compound 2-(imidazol-1-ylmethyl)isoindole-1,3-dione was synthesized through the reaction of N-(bromomethyl)phthalimide and imidazole. Its crystal structure is characterized by weak intermolecular C—H⋯π interactions and π–π interactions (Wang, Jian, & Liu, 2008).
Thromboxane Synthetase Inhibition and Antihypertensive Properties
- A series of N-[(1H-heteroaryl)alkyl]-1H-isoindole-1,3(2H)-diones, including imidazole derivatives, were investigated for thromboxane synthetase inhibition and potential antihypertensive properties. Some derivatives demonstrated significant activity (Press et al., 1986).
Stereoselective Syntheses
- Stereoselective synthesis of 1H-imidazo[2,1-a]isoindole-2,5(3H,9bH)-diones was achieved with high yields and stereoselectivities via intermolecular condensation, demonstrating the versatility of this compound in organic synthesis (Katritzky, Xu, He, & Steel, 2001).
Building Blocks in Heterocyclic Synthesis
- The compound has been used as a building block in the synthesis of novel derivatives of pyridazin-6(1H)-ones, pyridazin-6(1H)-imines, and pyrazolo[5,1-c][1,2,4]triazines, indicating its utility in developing new heterocyclic compounds (Al-Omran & El-Khair, 2006).
Synthesis of Hexahydro Derivatives
- New hexahydro-1H-isoindole-1,3(2H)-dione derivatives were synthesized from 2-ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione, showing the compound's adaptability in synthesizing various derivatives (Tan et al., 2016).
Future Directions
properties
IUPAC Name |
2-(1H-imidazol-2-ylmethyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2/c16-11-8-3-1-2-4-9(8)12(17)15(11)7-10-13-5-6-14-10/h1-6H,7H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRAMJPGYKFBBSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NC=CN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-Imidazol-2-ylmethyl)-1H-isoindole-1,3(2H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

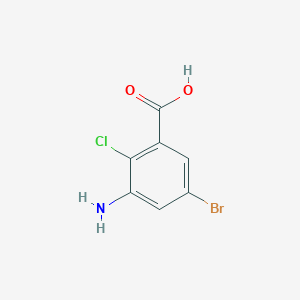
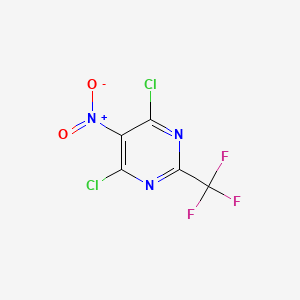
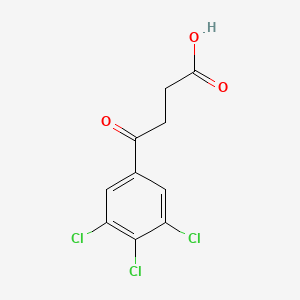
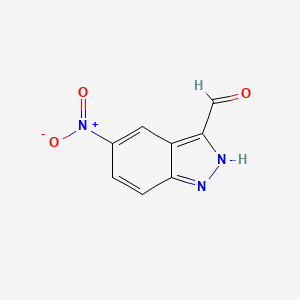
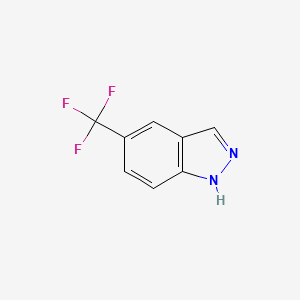
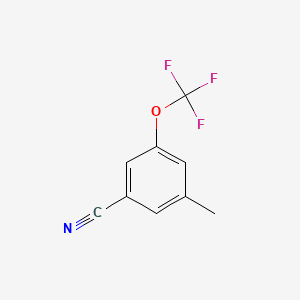
![Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride](/img/structure/B1321366.png)
![Hexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B1321367.png)
